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Compound of Interest

Compound Name: N-Acetyl-N-methoxyacetamide

Cat. No.: B163872

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Weinreb amides, with a specific focus on N-
Acetyl-N-methoxyacetamide, detailing their synthesis, reaction mechanisms, and
applications, particularly in the realm of drug discovery and development.

Introduction to Weinreb Amides

N-methoxy-N-methylamides, commonly known as Weinreb amides, are a class of chemical
compounds that have become indispensable tools in modern organic synthesis. Discovered by
Steven M. Weinreb and Steven Nahm in 1981, their primary utility lies in the synthesis of
ketones and aldehydes from carboxylic acid derivatives. The key feature of a Weinreb amide is
its ability to react with organometallic reagents (like Grignard or organolithium reagents) to form
a stable tetrahedral intermediate, which resists the common problem of over-addition that
plagues similar reactions with esters or acid chlorides. This intermediate remains stable until a
deliberate acidic workup, ensuring the clean formation of the desired ketone or aldehyde.

The stability of this intermediate is attributed to the formation of a five-membered chelate with
the metal atom of the organometallic reagent. This chelation prevents the collapse of the
tetrahedral intermediate and subsequent second addition of the nucleophile. Weinreb amides
are generally stable, isolatable, and purifiable compounds, making them versatile and reliable
reagents in multi-step syntheses.
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Synthesis of Weinreb Amides

Weinreb amides can be synthesized from a variety of starting materials, most commonly from
carboxylic acids or their corresponding acid chlorides.

From Carboxylic Acids

The direct conversion of carboxylic acids to Weinreb amides is a highly attractive and atom-
economical method. This transformation typically requires a coupling agent to activate the
carboxylic acid. A variety of modern coupling reagents have been successfully employed for
this purpose.

Table 1: Synthesis of Weinreb Amides from Carboxylic Acids
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From Acid Chlorides

The original method for synthesizing Weinreb amides involves the reaction of an acid chloride
with N,O-dimethylhydroxylamine hydrochloride. This method is generally high-yielding and
straightforward.

Table 2: Synthesis of Weinreb Amides from Acid Chlorides
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Reactions of Weinreb Amides

The primary application of Weinreb amides is their reaction with nucleophiles to form ketones

and aldehydes.

Ketone Synthesis

The Weinreb ketone synthesis involves the reaction of a Weinreb amide with an organometallic

reagent, such as a Grignard reagent or an organolithium reagent. The reaction proceeds

through the stable chelated intermediate, which upon acidic workup, yields the corresponding

ketone in high purity.

Table 3: Weinreb Ketone Synthesis with Various Organometallic Reagents
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Aldehyde Synthesis

Weinreb amides can be reduced to aldehydes using hydride reagents such as lithium
aluminum hydride (LAH) or diisobutylaluminium hydride (DIBAL-H). Similar to the ketone
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synthesis, the reaction proceeds via a stable intermediate that prevents over-reduction to the
alcohol.

N-Acetyl-N-methoxyacetamide

N-Acetyl-N-methoxyacetamide (CAS 78191-00-1) is a specific and simple Weinreb amide. It
serves as a valuable reagent for the introduction of an acetyl group in the synthesis of ketones.

Table 4: Physicochemical Properties of N-Acetyl-N-methoxyacetamide

Property Value

Molecular Formula C4HINO2
Molecular Weight 103.12 g/mol
Appearance Colorless liquid
Boiling Point 152 °C

Density 0.97 g/mL at 25 °C

Experimental Protocols
General Protocol for Weinreb Amide Synthesis from a
Carboxylic Acid

¢ To a solution of the carboxylic acid (1.0 equiv) in an appropriate solvent (e.g., CH2CI2 or
DMF), add the coupling reagent (1.1 equiv) and a suitable base (e.g., DIPEA, 2.0 equiv).

o Stir the mixture at room temperature for 10-15 minutes to allow for the activation of the
carboxylic acid.

¢ Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) to the reaction mixture.

o Continue stirring at room temperature for 1-3 hours, monitoring the reaction progress by TLC
or LC-MS.

o Upon completion, quench the reaction with water or a saturated aqueous solution of NH4CI.
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Extract the product with an organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous Na2S0O4, filter, and
concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford the pure Weinreb
amide.

Synthesis of N-Acetyl-N-methoxyacetamide

To a stirred solution of N,O-dimethylhydroxylamine hydrochloride (1.0 equiv) in CH2CI2 at O
°C, add triethylamine (2.0 equiv).

Slowly add acetyl chloride (1.0 equiv) dropwise to the mixture, maintaining the temperature
at 0 °C.

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
Quench the reaction with a saturated aqueous solution of NaHCO3.
Separate the organic layer and extract the aqueous layer with CH2CI2.

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and
concentrate in vacuo to yield N-Acetyl-N-methoxyacetamide, which can be further purified
by distillation if necessary.

General Protocol for Weinreb Ketone Synthesis

Dissolve the Weinreb amide (1.0 equiv) in a dry ethereal solvent (e.g., THF or diethyl ether)
under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to the appropriate
temperature (0 °C for Grignard reagents, -78 °C for organolithium reagents).

Slowly add the organometallic reagent (1.1-1.5 equiv) dropwise to the cooled solution.

Stir the reaction mixture at the same temperature for 1-3 hours, monitoring the progress by
TLC or LC-MS.

Quench the reaction by the slow addition of a saturated aqueous solution of NH4CI.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b163872?utm_src=pdf-body
https://www.benchchem.com/product/b163872?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b163872?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Allow the mixture to warm to room temperature and extract the product with an organic
solvent (e.qg., ethyl acetate or diethyl ether).

» Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, filter,
and concentrate under reduced pressure.

 Purify the crude product by column chromatography on silica gel to afford the pure ketone.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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